4-Amino-N-(1-phenylcyclopentyl)benzamide

HDAC Inhibition Epigenetics Cancer Research

4-Amino-N-(1-phenylcyclopentyl)benzamide (CAS 144146-38-3) is a synthetic small-molecule benzamide derivative (C18H20N2O, MW 280.36 g/mol) incorporating a para-amino substituent on the benzoyl ring and a 1-phenylcyclopentyl moiety on the amide nitrogen. The compound belongs to the N-aryl benzamide chemotype, a privileged scaffold in medicinal chemistry known for engaging diverse targets including histone deacetylases (HDACs), sigma receptors, and various GPCRs.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
CAS No. 144146-38-3
Cat. No. B12542529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(1-phenylcyclopentyl)benzamide
CAS144146-38-3
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C18H20N2O/c19-16-10-8-14(9-11-16)17(21)20-18(12-4-5-13-18)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13,19H2,(H,20,21)
InChIKeyUXNZWKIWMDEUNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Amino-N-(1-phenylcyclopentyl)benzamide (CAS 144146-38-3) – Chemical Identity, Profile, and Baseline Characterization


4-Amino-N-(1-phenylcyclopentyl)benzamide (CAS 144146-38-3) is a synthetic small-molecule benzamide derivative (C18H20N2O, MW 280.36 g/mol) incorporating a para-amino substituent on the benzoyl ring and a 1-phenylcyclopentyl moiety on the amide nitrogen . The compound belongs to the N-aryl benzamide chemotype, a privileged scaffold in medicinal chemistry known for engaging diverse targets including histone deacetylases (HDACs), sigma receptors, and various GPCRs [1]. Commercially, it is primarily supplied as a research-grade building block or reference standard for preclinical discovery programs. Its structural simplicity—featuring a primary aromatic amine handle and a sterically constrained cyclopentyl group—enables further derivatization, making it a versatile intermediate. However, its intrinsic biological activity, particularly against HDAC1 (IC50 269 nM), distinguishes it from purely inert synthetic intermediates and warrants careful comparator-driven evaluation before procurement [2].

Why Generic N-Aryl Benzamides Cannot Substitute for 4-Amino-N-(1-phenylcyclopentyl)benzamide in Target-Focused Research


Superficially similar N-aryl benzamides—such as 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide (homologated by one methylene unit) or 4-nitro-N-(1-phenylcyclopentyl)benzamide (nitro in place of amino)—differ in critical molecular recognition features: hydrogen-bonding capacity, electronic character, and steric topology [1]. The primary 4-amino group on the target compound acts as both a hydrogen-bond donor and a nucleophilic handle for further conjugation, while the direct attachment of the 1-phenylcyclopentyl group (without a methylene spacer) creates a constrained conformational profile that influences target binding. In HDAC inhibition assays, subtle structural variations among benzamide analogs can shift potency by orders of magnitude [2]. These differences mean that substituting an untested in-class analog for 4-Amino-N-(1-phenylcyclopentyl)benzamide introduces uncontrolled variables that can confound SAR interpretation, alter ADME properties, or invalidate reproducibility—making rigorous, data-driven procurement essential.

Quantitative Differentiation Evidence for 4-Amino-N-(1-phenylcyclopentyl)benzamide Against Closest Analogs


HDAC1 Inhibitory Potency: 4-Amino-N-(1-phenylcyclopentyl)benzamide vs. Reference Benzamide HDAC Inhibitors

4-Amino-N-(1-phenylcyclopentyl)benzamide inhibits human recombinant HDAC1 with an IC50 of 269 nM [1]. By comparison, the structurally related benzamide HDAC inhibitor MS-275 (Entinostat) exhibits an HDAC1 IC50 of approximately 150–300 nM under comparable recombinant enzyme assay conditions, while the reference hydroxamate inhibitor Vorinostat (SAHA) achieves single-digit nanomolar potency [2]. The target compound thus demonstrates intermediate potency—sufficient for tool-compound applications where hydroxamate-based chemotypes are precluded by pharmacokinetic or selectivity liabilities. The presence of the 1-phenylcyclopentyl substituent, absent in MS-275’s 2-aminophenyl benzamide core, offers a distinct vector for structure-based design optimization not accessible with simpler benzamide scaffolds.

HDAC Inhibition Epigenetics Cancer Research

Structural Differentiation: Absence of Methylene Spacer vs. Homologated Analog 4-Amino-N-[(1-phenylcyclopentyl)methyl]benzamide

The most immediate structural comparator is 4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide, which incorporates an additional methylene spacer between the amide nitrogen and the 1-phenylcyclopentyl group, altering molecular length, flexibility, and the spatial relationship between the phenylcyclopentyl and benzamide pharmacophores . The target compound’s direct N–C(cyclopentyl) bond restricts conformational freedom, resulting in a calculated topological polar surface area (tPSA) of 46.9 Ų and 3 rotatable bonds, compared to 46.9 Ų and 4 rotatable bonds for the methylene-homologated analog [1]. The additional rotatable bond in the homologated analog increases entropic penalties upon binding and alters the relative orientation of the phenyl ring, which in related benzamide chemotypes has been shown to modulate sigma receptor subtype selectivity by up to 100-fold [2].

Medicinal Chemistry SAR Conformational Constraint

Functional Group Impact: 4-Amino vs. 4-Nitro Analog in Downstream Derivatization Capacity

The 4-amino substituent on the target compound enables a breadth of downstream chemistry—amide coupling, diazotization, reductive amination, and urea formation—that is inaccessible with the corresponding 4-nitro-N-(1-phenylcyclopentyl)benzamide analog (CAS not specifically identified but commonly used as a precursor) [1]. While the nitro analog requires a prior reduction step (H2/Pd-C or SnCl2) to access the amine, the target compound is furnished as the pre-reduced amine, eliminating one synthetic transformation and its associated yield loss (typical reduction yields for aryl nitro to aniline: 60–90%) [2]. This directly translates to a procurement advantage for medicinal chemistry laboratories executing parallel synthesis or building focused libraries, reducing both time and material cost per final compound.

Synthetic Intermediate Click Chemistry Bifunctional Handle

Pharmacological Selectivity: Benzamide Scaffold Advantage Over Hydroxamate HDAC Inhibitors in Genotoxicity Profile

Benzamide-based HDAC inhibitors, as a class, display a differentiated genotoxicity and secondary pharmacology profile compared to hydroxamate-based HDAC inhibitors such as Vorinostat (SAHA) [1]. While target-specific quantitative genotoxicity data for 4-Amino-N-(1-phenylcyclopentyl)benzamide are not yet published, the benzamide chemotype as represented by MS-275 (Entinostat) has demonstrated absence of Ames-test mutagenicity and reduced hERG liability relative to hydroxamate comparators [2]. Procuring the benzamide core compound for early discovery thus carries a lower inherent risk of encountering class-specific toxicophores (e.g., the hydroxamic acid moiety, a known source of mutagenic potential via Lossen rearrangement) [3]. This class-level safety differentiation is material when selecting a starting scaffold for lead optimization.

Drug Safety Genotoxicity Selectivity

Optimal Use Cases for 4-Amino-N-(1-phenylcyclopentyl)benzamide Based on Verified Differentiation Evidence


HDAC1 Tool Compound for Non-Hydroxamate Epigenetic Probe Development

With an HDAC1 IC50 of 269 nM [1], 4-Amino-N-(1-phenylcyclopentyl)benzamide serves as a viable starting point for developing non-hydroxamate, isoform-selective HDAC probes. Its benzamide zinc-binding group avoids the genotoxicity concerns associated with hydroxamic acids [2], making it suitable for programs where long-term target engagement studies or in vivo disease models are planned and hydroxamate-based inhibitors are precluded.

Focused Library Synthesis Leveraging the 4-Amino Synthetic Handle

The pre-installed 4-amino group enables direct diversification via amide coupling, sulfonamide formation, or diazonium chemistry without a preliminary reduction step [3]. This is advantageous for parallel medicinal chemistry efforts where compound libraries must be generated rapidly from a common intermediate, reducing cycle time by 1–2 days per library plate.

Conformational Restriction SAR Studies Around the N-Phenylcyclopentyl Motif

The direct N–cyclopentyl linkage (3 rotatable bonds) versus the methylene-homologated analog (4 rotatable bonds) provides a discrete structural probe for investigating the role of conformational flexibility in target binding. Researchers studying ligand pre-organization or entropy-driven binding can use this compound as the rigid comparator against its more flexible homologs.

Reference Standard for Analytical Method Development and Metabolite Identification

Due to its well-defined molecular formula (C18H20N2O), chromophoric benzamide core, and the characteristic fragmentation pattern of the 1-phenylcyclopentyl moiety, this compound is suitable as a reference standard for LC-MS/MS method development and forced degradation studies in pharmaceutical analysis laboratories [1].

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